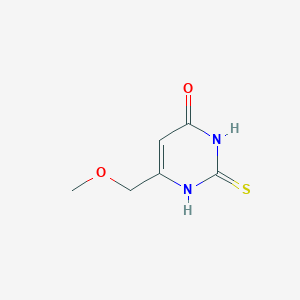

2-Mercapto-6-(methoxymethyl)pyrimidin-4-ol

Description

Structure

2D Structure

Properties

IUPAC Name |

6-(methoxymethyl)-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-10-3-4-2-5(9)8-6(11)7-4/h2H,3H2,1H3,(H2,7,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNVMVIUSRGXSEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=O)NC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351611 | |

| Record name | 6-(Methoxymethyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175205-07-9 | |

| Record name | 6-(Methoxymethyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Technical Guide: 2-Mercapto-6-(methoxymethyl)pyrimidin-4-ol (CAS 175205-07-9)

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Overview of 2-Mercapto-6-(methoxymethyl)pyrimidin-4-ol (CAS 175205-07-9)

This document provides a detailed summary of the available technical information for the chemical compound this compound, identified by the CAS number 175205-07-9. Despite a comprehensive search of scientific literature and chemical databases, it is important to note that publicly available information regarding the biological activity, mechanism of action, and detailed experimental protocols for this specific compound is exceedingly limited. This suggests that the compound may be a novel research chemical, a synthetic intermediate, or that extensive biological studies have not yet been published.

Chemical and Physical Properties

A summary of the fundamental chemical and physical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases and safety data sheets.

| Property | Value | Reference |

| IUPAC Name | 6-(Methoxymethyl)-2-sulfanylpyrimidin-4-ol | [1] |

| Synonyms | 4-Hydroxy-6-(methoxymethyl)pyrimidine-2-thiol, 6-(Methoxymethyl)-2-thiouracil | [1] |

| CAS Number | 175205-07-9 | [1] |

| Molecular Formula | C₆H₈N₂O₂S | [2] |

| Molecular Weight | 172.21 g/mol | [2] |

| Appearance | Solid | [2] |

| Melting Point | 220-223 °C | [2] |

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, a general synthetic approach for 2-mercaptopyrimidines can be inferred. These compounds are typically synthesized through the condensation of a β-dicarbonyl compound (or a synthetic equivalent) with thiourea.

A plausible synthetic workflow is outlined below. It is important to note that this is a generalized representation and would require optimization for the specific synthesis of the target compound.

Caption: Generalized synthetic workflow for 2-mercaptopyrimidines.

Biological Activity and Mechanism of Action

A thorough search of scientific databases, including PubMed, Scopus, and Google Scholar, did not yield any specific studies detailing the biological activity or mechanism of action of this compound. The pyrimidine scaffold is a common feature in many biologically active molecules, and 2-thiouracil derivatives, in particular, have been investigated for various therapeutic applications, including as thyroid hormone synthesis inhibitors. However, without experimental data, any potential biological role for this specific compound remains speculative.

Experimental Protocols

Due to the absence of published research on the biological applications of this compound, no established experimental protocols for its use in biological assays are available. For researchers interested in investigating the potential biological effects of this compound, a general workflow for initial screening is proposed below.

Caption: Proposed workflow for initial biological screening.

Quantitative Data

No quantitative biological data, such as IC₅₀, EC₅₀, or Kᵢ values, for this compound has been found in the public domain.

Conclusion

This compound (CAS 175205-07-9) is a defined chemical entity with known physical properties. However, there is a significant gap in the publicly available scientific literature regarding its biological activity, mechanism of action, and detailed experimental usage. This presents an opportunity for novel research to explore the potential pharmacological properties of this compound. Researchers are encouraged to undertake initial screening assays to elucidate any biological effects, which could pave the way for future drug development efforts. All handling of this compound should be conducted with appropriate safety precautions as outlined in its Safety Data Sheet, as its toxicological properties have not been fully investigated.[2]

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Mercapto-6-(methoxymethyl)pyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the heterocyclic compound 2-Mercapto-6-(methoxymethyl)pyrimidin-4-ol, also known as 6-Methoxymethyl-2-thiouracil. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It includes a summary of its known and predicted physicochemical data, a detailed plausible synthesis protocol, and visualizations of the synthetic workflow and its potential biological mechanism of action. The information is presented to facilitate further research and application of this compound.

Introduction

This compound (CAS No: 175205-07-9) is a derivative of 2-thiouracil, a class of compounds known for their biological activities, most notably as antithyroid agents. The core pyrimidine scaffold is a fundamental component of nucleic acids, and its derivatives have been extensively studied for a wide range of therapeutic applications. The introduction of a methoxymethyl group at the 6-position and a mercapto group at the 2-position can significantly influence the molecule's physicochemical properties, such as its solubility, lipophilicity, and target-binding affinity, thereby modulating its pharmacokinetic and pharmacodynamic profile. Understanding these properties is crucial for its potential development as a therapeutic agent.

Physicochemical Properties

A summary of the available and predicted physicochemical data for this compound is presented in the table below. It is important to note that while some experimental data is available, many of the following values are computationally predicted and should be confirmed through experimental validation.

| Property | Value | Source |

| IUPAC Name | This compound | --- |

| Synonyms | 6-Methoxymethyl-2-thiouracil | --- |

| CAS Number | 175205-07-9 | --- |

| Molecular Formula | C₆H₈N₂O₂S | --- |

| Molecular Weight | 172.20 g/mol | --- |

| Melting Point | 230-232 °C (Predicted) | [1] |

| Boiling Point | Not available | --- |

| Density | 1.35 ± 0.1 g/cm³ (Predicted) | [1] |

| pKa | Not available | --- |

| LogP | Not available | --- |

| Solubility | Not available | --- |

Synthesis of this compound: A Plausible Experimental Protocol

The following is a detailed, plausible experimental protocol for the synthesis of this compound, adapted from general methods for the synthesis of 6-substituted-2-thiouracil derivatives.

Principle

The synthesis involves a condensation reaction between a β-keto ester, specifically ethyl 4-methoxyacetoacetate, and thiourea in the presence of a base, typically sodium ethoxide. The reaction proceeds via a cyclization mechanism to form the pyrimidine ring.

Materials and Reagents

-

Ethyl 4-methoxyacetoacetate

-

Thiourea

-

Sodium metal

-

Absolute ethanol

-

Glacial acetic acid

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Deionized water

-

Standard laboratory glassware and apparatus (reflux condenser, magnetic stirrer, etc.)

Procedure

-

Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve a molar equivalent of sodium metal in an appropriate volume of absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and should be cooled in an ice bath.

-

Reaction Mixture Preparation: To the freshly prepared sodium ethoxide solution, add a molar equivalent of thiourea and stir until it dissolves completely.

-

Addition of β-Keto Ester: Add a molar equivalent of ethyl 4-methoxyacetoacetate dropwise to the reaction mixture at room temperature with continuous stirring.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain it for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Neutralization and Precipitation: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with glacial acetic acid. The product, this compound, will precipitate out of the solution.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold deionized water and then with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the purified product in a vacuum oven at a suitable temperature.

-

Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Potential Biological Mechanism of Action

2-Thiouracil derivatives are known to act as inhibitors of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones. The following diagram illustrates this proposed mechanism of action.

Conclusion

This technical guide has summarized the key physicochemical properties of this compound, provided a plausible and detailed protocol for its synthesis, and visualized both the synthetic workflow and its likely mechanism of biological action. While there is a need for more extensive experimental data to fully characterize this compound, the information presented here serves as a valuable resource for researchers and scientists. The potential of this molecule as a therapeutic agent, particularly in the context of thyroid-related disorders, warrants further investigation into its biological activity and a more comprehensive toxicological and pharmacological profiling.-related disorders, warrants further investigation into its biological activity and a more comprehensive toxicological and pharmacological profiling.

References

An In-depth Technical Guide to the Synthesis of 2-Mercapto-6-(methoxymethyl)pyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-mercapto-6-(methoxymethyl)pyrimidin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details the primary synthesis pathway, experimental protocols, and relevant chemical data.

Introduction

This compound, also known as 6-(methoxymethyl)-2-thiouracil, is a pyrimidine derivative with potential applications in various fields of chemical and pharmaceutical research. Its structure, featuring a thiouracil core with a methoxymethyl substituent, makes it a valuable building block for the synthesis of more complex molecules. The most established and efficient method for its synthesis is the cyclocondensation of a β-ketoester with thiourea.

Core Synthesis Pathway

The principal synthesis route for this compound involves a well-established cyclocondensation reaction. This two-step pathway utilizes readily available starting materials and proceeds through a key intermediate to yield the target compound.

Step 1: Synthesis of Ethyl 4-methoxy-3-oxobutanoate

The first step involves the preparation of the requisite β-ketoester, ethyl 4-methoxy-3-oxobutanoate. A common and effective method for this synthesis is the reaction of ethyl acetoacetate with a methoxylating agent in the presence of a base.

Step 2: Cyclocondensation to form this compound

The second and final step is the cyclocondensation of the synthesized ethyl 4-methoxy-3-oxobutanoate with thiourea. This reaction is typically carried out in the presence of a base, such as sodium ethoxide, in an alcoholic solvent. The reaction proceeds via a nucleophilic attack of the thiourea on the carbonyl groups of the β-ketoester, followed by intramolecular cyclization and dehydration to form the stable pyrimidine ring.

Below is a DOT script representation of the overall synthesis pathway.

Caption: Overall synthesis pathway for this compound.

Quantitative Data

The following table summarizes the key quantitative data for the starting materials and the final product.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Ethyl 4-methoxy-3-oxobutanoate | 66762-68-3 | C₇H₁₂O₄ | 160.17 | N/A (Liquid) |

| Thiourea | 62-56-6 | CH₄N₂S | 76.12 | 176-178 |

| This compound | 175205-07-9 | C₆H₈N₂O₂S | 172.21 | 220-223[1] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Synthesis of Ethyl 4-methoxy-3-oxobutanoate

-

Materials:

-

Ethyl acetoacetate

-

Methanol

-

Sodium hydride (NaH)

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran at 0 °C under an inert atmosphere, add ethyl acetoacetate (1.0 equivalent) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

-

Cool the mixture back to 0 °C and add a solution of the methoxylating agent (e.g., a source of methoxymethyl group) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by fractional distillation or column chromatography on silica gel.

-

Synthesis of this compound

-

Materials:

-

Ethyl 4-methoxy-3-oxobutanoate

-

Thiourea

-

Sodium ethoxide (NaOEt)

-

Ethanol, absolute

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

-

Procedure:

-

Dissolve sodium metal (1.1 equivalents) in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.

-

To the sodium ethoxide solution, add thiourea (1.0 equivalent) and stir until dissolved.

-

Add ethyl 4-methoxy-3-oxobutanoate (1.0 equivalent) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After the reaction is complete, cool the mixture to room temperature and reduce the volume of ethanol under reduced pressure.

-

Dissolve the residue in deionized water and filter to remove any insoluble impurities.

-

Acidify the filtrate to pH 5-6 with concentrated hydrochloric acid.

-

A precipitate will form. Cool the suspension in an ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, wash with cold deionized water, and then with a small amount of cold ethanol.

-

Dry the product under vacuum to afford this compound.

-

Below is a DOT script representation of the experimental workflow.

References

An In-depth Technical Guide to 6-(Methoxymethyl)-2-sulfanyl-4-pyrimidinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a proposed synthetic pathway for 6-(methoxymethyl)-2-sulfanyl-4-pyrimidinol, also known as 6-(methoxymethyl)-2-thiouracil. While specific experimental data for this compound is limited in publicly available literature, this document compiles information based on established chemical principles and data from closely related structural analogs. The guide includes a detailed, plausible experimental protocol for its synthesis, predicted analytical data, and a discussion of the potential biological significance of the thiouracil scaffold, making it a valuable resource for researchers interested in pyrimidine derivatives for drug discovery and development.

Molecular Structure and Properties

6-(Methoxymethyl)-2-sulfanyl-4-pyrimidinol is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to purines. The presence of a sulfanyl (thiol) group at the 2-position and a hydroxymethyl ether at the 6-position suggests potential for diverse chemical modifications and biological interactions.

Table 1: Physicochemical Properties of 6-(Methoxymethyl)-2-sulfanyl-4-pyrimidinol

| Property | Value | Source/Method |

| Molecular Formula | C₆H₈N₂O₂S | Calculated |

| Molecular Weight | 172.20 g/mol | Calculated[1] |

| CAS Number | 175205-07-9 | Santa Cruz Biotechnology[1] |

| Appearance | White to off-white solid (Predicted) | Based on similar compounds |

| Melting Point | 230-232 °C | ChemicalBook |

| Solubility | Soluble in DMSO and ethanol (Predicted) | Based on related structures |

| Storage Temperature | 2-8 °C | ChemicalBook |

Synthesis Protocol

The synthesis of 6-substituted-2-thiouracils is well-established and typically proceeds via a condensation reaction between a β-ketoester and thiourea in the presence of a base.[2][3] For the synthesis of 6-(methoxymethyl)-2-sulfanyl-4-pyrimidinol, ethyl 4-methoxyacetoacetate would serve as the appropriate β-ketoester.

Proposed Synthetic Scheme

The logical workflow for the synthesis is outlined below.

Caption: Proposed synthetic workflow for 6-(Methoxymethyl)-2-sulfanyl-4-pyrimidinol.

Detailed Experimental Protocol

Materials:

-

Ethyl 4-methoxyacetoacetate

-

Thiourea

-

Sodium metal

-

Absolute ethanol

-

Concentrated hydrochloric acid

-

Deionized water

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube, dissolve a stoichiometric amount of sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). Allow the reaction to proceed until all the sodium has dissolved.

-

Reaction: To the freshly prepared sodium ethoxide solution, add an equimolar amount of thiourea, followed by the dropwise addition of an equimolar amount of ethyl 4-methoxyacetoacetate.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the resulting solid residue in warm water.

-

Precipitation: While stirring, carefully acidify the aqueous solution with concentrated hydrochloric acid until the pH is approximately 5-6. A precipitate should form.

-

Isolation: Cool the mixture in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration and wash it with cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product, 6-(methoxymethyl)-2-sulfanyl-4-pyrimidinol.

Analytical Data (Predicted)

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Justification (based on 6-methyl-2-thiouracil)[4] |

| ~12.3 | Singlet (broad) | N-H | The two N-H protons of the thiouracil ring are expected to be in this region and may be exchangeable with D₂O. |

| ~5.7 | Singlet | C5-H | The vinyl proton on the pyrimidine ring. |

| ~4.3 | Singlet | -CH₂- | Methylene protons of the methoxymethyl group. |

| ~3.3 | Singlet | -OCH₃ | Methyl protons of the methoxymethyl group. |

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment | Justification (based on 6-methyl-2-thiouracil) |

| ~175 | C2 (C=S) | The thione carbon is expected at a high chemical shift. |

| ~162 | C4 (C=O) | The carbonyl carbon. |

| ~155 | C6 | Carbon bearing the methoxymethyl group. |

| ~101 | C5 | The vinyl carbon. |

| ~70 | -CH₂- | Methylene carbon of the methoxymethyl group. |

| ~58 | -OCH₃ | Methyl carbon of the methoxymethyl group. |

Table 4: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment | Justification (based on 6-methyl-2-thiouracil)[5] |

| 3200-3000 | N-H stretching | Characteristic broad peaks for the N-H groups. |

| ~1650 | C=O stretching | Strong absorption for the carbonyl group. |

| ~1200 | C=S stretching | Characteristic absorption for the thione group. |

| ~1100 | C-O-C stretching | Ether linkage in the methoxymethyl group. |

Biological Activity and Significance

Thiouracil and its derivatives are a well-known class of compounds with a broad spectrum of biological activities. They are most notably recognized for their antithyroid properties. However, research has expanded to explore their potential as antibacterial, antiviral, and anticancer agents.[6][7][8]

The biological activity of thiouracil derivatives is often attributed to their ability to interfere with metabolic pathways involving pyrimidines or to interact with specific enzymes. The introduction of various substituents on the pyrimidine ring can modulate this activity and introduce selectivity. The methoxymethyl group at the 6-position of the target compound may influence its solubility, lipophilicity, and interaction with biological targets.

Potential Signaling Pathway Involvement

Given the diverse activities of thiouracil derivatives, a hypothetical mechanism of action could involve the inhibition of key enzymes in rapidly proliferating cells, such as those in cancerous tissues or pathogens. A simplified logical diagram illustrating a potential drug discovery and development workflow for such a compound is provided below.

Caption: A logical workflow for the development of a novel thiouracil derivative.

Conclusion

6-(Methoxymethyl)-2-sulfanyl-4-pyrimidinol represents an interesting, yet underexplored, member of the thiouracil family. Based on established synthetic methodologies for related compounds, its preparation is feasible and straightforward. The predicted analytical data provides a basis for its characterization. The known biological activities of the thiouracil scaffold suggest that this compound could be a valuable candidate for screening in various drug discovery programs, particularly in the areas of infectious diseases and oncology. Further research is warranted to synthesize this compound, confirm its structure, and evaluate its biological potential.

References

- 1. scbt.com [scbt.com]

- 2. Studies in chemotherapy; antithyroid compounds; synthesis of 5- and 6-substituted 2-thiouracils from beta-oxoesters and thiourea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Methylthiouracil(56-04-2) 1H NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and antibacterial activities of thiouracil derivatives containing acyl thiourea as SecA inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemijournal.com [chemijournal.com]

The Thiouracil Analogue 2-Mercapto-6-(methoxymethyl)pyrimidin-4-ol: A Technical Guide to its Presumed Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific compound 2-Mercapto-6-(methoxymethyl)pyrimidin-4-ol is not currently available in the public domain. This technical guide outlines a presumed mechanism of action based on its structural similarity to the well-characterized thiouracil class of drugs, particularly Propylthiouracil (PTU). The information presented herein is intended for research and informational purposes and should be interpreted with this context in mind.

Executive Summary

This compound, also known as 6-Methoxymethyl-2-Thiouracil, is a heterocyclic organic compound belonging to the thiouracil family. Due to the lack of specific research on this molecule, its mechanism of action is inferred from its close structural analogue, Propylthiouracil (PTU), a clinically significant antithyroid agent. This guide delineates the presumed dual mechanism of action: the inhibition of thyroid hormone synthesis via thyroid peroxidase (TPO) and the peripheral blockade of thyroxine (T4) to triiodothyronine (T3) conversion by inhibiting 5'-deiodinase. This document provides a comprehensive overview of the underlying biochemistry, relevant pharmacological data from PTU as a proxy, detailed experimental protocols for assessing these mechanisms, and visual representations of the involved pathways.

Proposed Core Mechanism of Action

The primary proposed mechanism of action for this compound is the modulation of thyroid hormone levels through a dual-pronged approach, mirroring that of propylthiouracil.[1][2][3][4][5]

Inhibition of Thyroid Peroxidase (TPO)

The central action is the inhibition of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones.[1][2][4][5] TPO is responsible for two critical steps in thyroid hormonogenesis: the oxidation of iodide to iodine and the subsequent iodination of tyrosine residues on the thyroglobulin protein to form monoiodotyrosine (MIT) and diiodotyrosine (DIT).[6] TPO also catalyzes the coupling of these iodotyrosine residues to form T4 and T3.[6] By inhibiting TPO, this compound is presumed to decrease the production of thyroid hormones, thereby exerting an antithyroid effect.[1][5]

Inhibition of 5'-Deiodinase

A secondary, yet significant, proposed mechanism is the inhibition of the enzyme 5'-deiodinase.[1][2] This enzyme is responsible for the peripheral conversion of the prohormone thyroxine (T4) into the more biologically active form, triiodothyronine (T3).[1][7] By blocking this conversion, the compound would further reduce the levels of active thyroid hormone in the body's tissues.[2][4]

Data Presentation: Pharmacological Data of Propylthiouracil (PTU) as a Proxy

The following tables summarize key quantitative data for Propylthiouracil (PTU), which can be used as a reference for the potential activity of this compound.

Table 1: In Vitro Inhibition of Thyroid Peroxidase (TPO) by Propylthiouracil (PTU)

| Assay Type | TPO Source | Substrate | PTU IC50 (µM) | Reference |

| Amplex UltraRed Assay | Rat Thyroid Microsomes | Amplex UltraRed | 1.2 | [8] |

| Guaiacol Oxidation | Porcine TPO | Guaiacol | ~30 | [9] |

| Lactoperoxidase (LPO) Inhibition | Bovine LPO | ABTS | 47 | [10] |

Table 2: Pharmacokinetic Parameters of Propylthiouracil (PTU) in Humans

| Parameter | Value | Reference |

| Bioavailability | 50-80% | |

| Protein Binding | 60-80% | |

| Volume of Distribution | 0.3-0.4 L/kg | |

| Elimination Half-Life | 1-2 hours | |

| Metabolism | Hepatic (glucuronidation) | |

| Excretion | Renal |

Table 3: Clinical Efficacy of Propylthiouracil (PTU) in Hyperthyroidism

| Study Type | Population | Key Findings | Reference |

| Meta-analysis (13 studies, 18,948 infants) | Pregnant women with hyperthyroidism | PTU treatment significantly lowered serum levels of FT3, FT4, TT3, and TT4. No significant increase in congenital anomalies, neonatal hypothyroidism, or maternal hepatotoxicity was observed. | [11][12][13] |

| Randomized Clinical Trial | Hyperthyroid patients (Graves' disease or toxic nodular goiter) | Pretreatment with PTU before radioiodine therapy was evaluated. | [14] |

| Clinical Study | Hyperthyroid patients | Initial daily doses of 200 to 400 mg for primary hyperthyroidism and 300 to 500 mg for adenomatous goiter were found to be effective. | [15] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of thiouracil-like compounds.

In Vitro Thyroid Peroxidase (TPO) Inhibition Assay (Guaiacol Oxidation Method)

This protocol is adapted from established methods for measuring TPO activity.[16][17][18][19]

1. Preparation of TPO Enzyme:

-

Homogenize thyroid tissue (e.g., porcine or bovine) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate to obtain a microsomal fraction, which is enriched in TPO.

-

Resuspend the microsomal pellet in buffer and determine the protein concentration.

2. Assay Procedure:

-

In a 96-well plate, add the following in order:

-

50 µL of phosphate buffer (e.g., 100 mM, pH 7.0).

-

20 µL of the test compound (this compound) or positive control (PTU) at various concentrations.

-

20 µL of the TPO enzyme preparation.

-

50 µL of guaiacol solution (e.g., 20 mM).

-

-

Pre-incubate the mixture at room temperature for 5 minutes.

-

Initiate the reaction by adding 50 µL of hydrogen peroxide (H₂O₂) solution (e.g., 0.3 mM).

-

Immediately measure the absorbance at 470 nm using a microplate reader.

-

Take readings at regular intervals (e.g., every 30 seconds) for 5-10 minutes.

3. Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute).

-

Determine the percentage of TPO inhibition for each concentration of the test compound relative to a vehicle control.

-

Plot the percentage inhibition against the logarithm of the compound concentration to determine the IC50 value.

In Vitro Assay for T4 to T3 Conversion (5'-Deiodinase Activity)

This protocol is based on methods for assessing the activity of 5'-deiodinase.[20][21][22][23]

1. Preparation of Liver Microsomes:

-

Homogenize fresh liver tissue (e.g., rat liver) in a suitable buffer.

-

Centrifuge the homogenate to obtain the microsomal fraction, which contains 5'-deiodinase.

-

Resuspend the microsomes and determine the protein concentration.

2. Assay Procedure:

-

In a reaction tube, combine:

-

Liver microsomes.

-

Dithiothreitol (DTT) as a cofactor.

-

The test compound or PTU at various concentrations.

-

Thyroxine (T4) as the substrate.

-

-

Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding an appropriate quenching solution (e.g., ice-cold ethanol).

3. Measurement of T3 Production:

-

Centrifuge the reaction mixture to pellet the protein.

-

Quantify the amount of T3 produced in the supernatant using a specific radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS).

4. Data Analysis:

-

Calculate the rate of T3 production.

-

Determine the percentage of inhibition of 5'-deiodinase activity for each concentration of the test compound.

-

Calculate the IC50 or Ki value for the inhibition.

Visualizations of Signaling Pathways and Workflows

Thyroid Hormone Synthesis Pathway

Caption: Overview of the key steps in thyroid hormone synthesis within the thyroid follicle.

Proposed Inhibitory Mechanism of this compound

Caption: The proposed dual inhibitory mechanism targeting both thyroid hormone synthesis and peripheral activation.

Experimental Workflow for TPO Inhibition Assay

Caption: A streamlined workflow for determining the in vitro inhibitory activity against thyroid peroxidase.

References

- 1. Propylthiouracil - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Propylthiouracil? [synapse.patsnap.com]

- 3. droracle.ai [droracle.ai]

- 4. droracle.ai [droracle.ai]

- 5. Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Frontiers | Can Reverse T3 Assay Be Employed to Guide T4 vs. T4/T3 Therapy in Hypothyroidism? [frontiersin.org]

- 8. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Mode of binding of the antithyroid drug propylthiouracil to mammalian haem peroxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Efficacy of propylthiouracil in the treatment of pregnancy with hyperthyroidism and its effect on pregnancy outcomes: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Efficacy of propylthiouracil in the treatment of pregnancy with hyperthyroidism and its effect on pregnancy outcomes: A meta-analysis | PLOS One [journals.plos.org]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. academic.oup.com [academic.oup.com]

- 16. mdpi.com [mdpi.com]

- 17. An improved assay method for thyroid peroxidase applicable for a few milligrams of abnormal human thyroid tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Improved assay procedures for thyroid peroxidase; application to normal and adenomatous human thyroid tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ableweb.org [ableweb.org]

- 20. A new class of propylthiouracil analogs: comparison of 5'-deiodinase inhibition and antithyroid activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Inhibition of peripheral deiodination of 3, 5, 3'-triiodothyronine: an adverse effect of propylthiouracil in the treatment of T3-thyrotoxicosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Determination of Iodothyronine Absorption and Conversion of L-Thyroxine (T4) to L-Triiodothyronine (T3) using Turnover Rate Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 23. scispace.com [scispace.com]

The Diverse Biological Activities of Pyrimidine Derivatives: A Technical Guide for Researchers

Introduction: The pyrimidine nucleus, a fundamental heterocyclic scaffold, is a cornerstone in the architecture of essential biomolecules, including the nucleobases uracil, thymine, and cytosine. This inherent biological relevance has positioned pyrimidine derivatives as a privileged class of compounds in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. This technical guide provides an in-depth exploration of the multifaceted biological activities of pyrimidine derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Anticancer Activity

Pyrimidine derivatives have emerged as a highly successful class of anticancer agents, primarily due to their ability to interfere with nucleic acid synthesis and inhibit key enzymes involved in cancer cell proliferation and survival.[1][2] Their mechanisms of action are diverse, ranging from antimetabolites that block the synthesis of pyrimidine nucleotides to potent inhibitors of various protein kinases.[2][3]

Quantitative Data for Anticancer Activity

The anticancer efficacy of pyrimidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the IC50 values for a selection of pyrimidine derivatives, highlighting their potent and sometimes selective activity.

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2,4,5-substituted pyrimidines | BEL-7402 (Hepatocellular Carcinoma) | < 0.10 | [1] |

| (1,3,5-tetrahydro-4,1-benzoxazepine-3-yl)-pyrimidines | MCF-7 (Breast Cancer) | 1.25 - 6.75 | [1] |

| Pyrazolo[3,4-d]pyrimidine derivatives | Ehrlich Ascites Carcinoma | 90 µg/mL | [1] |

| 2,4,5,6-tetrasubstituted pyrimidines (CDK2 inhibitors) | Various human tumor cells | Potent inhibition | [4] |

| N-benzyl aminopyrimidine (RDS 3442 derivative 2a) | Glioblastoma, TNBC, OSCC, Colon Cancer | 4 - 8 | [5] |

| Pyrido[2,3-d]pyrimidine derivative (PD180970) | K562 (Chronic Myelogenous Leukemia) | 0.170 | [6] |

| Pin1 Inhibitors (compounds 2a, 2f, 2h, 2l) | Not specified | < 3 | [7] |

| Pyrido[2,3-d]pyrimidine derivative 2d | A549 (Lung Cancer) | Strong cytotoxicity at 50 µM | [8][9] |

Key Signaling Pathways in Anticancer Activity

Pyrimidine derivatives exert their anticancer effects by modulating various signaling pathways crucial for tumor growth and progression. Key targets include Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and Dihydrofolate Reductase (DHFR).

// Nodes Ligand [label="EGF Ligand", fillcolor="#4285F4", fontcolor="#FFFFFF"]; EGFR [label="EGFR", fillcolor="#FBBC05", fontcolor="#202124"]; Pyrimidine_Inhibitor [label="Pyrimidine Derivative\n(e.g., Gefitinib)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dimerization [label="Dimerization &\nAutophosphorylation", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Ligand -> EGFR [label="Binds"]; EGFR -> Dimerization [label="Activates"]; Pyrimidine_Inhibitor -> EGFR [label="Inhibits", arrowhead=tee]; Dimerization -> RAS; Dimerization -> PI3K; RAS -> RAF; RAF -> MEK; MEK -> ERK; PI3K -> AKT; ERK -> Proliferation; AKT -> Proliferation; } caption: EGFR Signaling Pathway Inhibition by Pyrimidine Derivatives.

// Nodes CyclinE [label="Cyclin E", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CDK2 [label="CDK2", fillcolor="#FBBC05", fontcolor="#202124"]; CyclinE_CDK2 [label="Cyclin E/CDK2\nComplex", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Pyrimidine_Inhibitor [label="Pyrimidine Derivative\n(CDK2 Inhibitor)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Rb [label="Rb Protein", fillcolor="#34A853", fontcolor="#FFFFFF"]; pRb [label="Phosphorylated Rb\n(pRb)", fillcolor="#34A853", fontcolor="#FFFFFF"]; E2F [label="E2F", fillcolor="#5F6368", fontcolor="#FFFFFF"]; G1_S_Transition [label="G1/S Phase\nTransition", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; DNA_Synthesis [label="DNA Synthesis &\nCell Proliferation", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges CyclinE -> CyclinE_CDK2; CDK2 -> CyclinE_CDK2; Pyrimidine_Inhibitor -> CDK2 [label="Inhibits", arrowhead=tee]; CyclinE_CDK2 -> Rb [label="Phosphorylates"]; Rb -> E2F [label="Binds &\nInactivates", style=dashed]; pRb -> E2F [label="Releases", arrowhead=none, style=dotted]; E2F -> G1_S_Transition [label="Activates"]; G1_S_Transition -> DNA_Synthesis; } caption: CDK2-Mediated Cell Cycle Progression and its Inhibition.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[10][11]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[11]

Materials:

-

Cancer cell lines

-

Complete growth medium (e.g., DMEM, RPMI-1640)

-

Pyrimidine derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[10]

-

Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in the complete growth medium. Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of the compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a negative control (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[12]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[10]

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.[10]

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.[10]

Antimicrobial Activity

Pyrimidine derivatives exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[13][14][15] Their mechanisms of action often involve the inhibition of essential enzymes in microbial metabolic pathways or interference with cell wall synthesis.

Quantitative Data for Antimicrobial Activity

The antimicrobial potency of pyrimidine derivatives is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| Bicyclic and tricyclic pyrimidines | Staphylococcus aureus, Bacillus subtilis | Active | [13] |

| Thieno[2,3-d]pyrimidines | Various bacteria and fungi | Good activity | [14] |

| Pyrido[4",3":4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine | Not specified | Potent | [15] |

| 1,2,4-triazolo[1,5-a]pyrimidine derivatives | Not specified | Promising | [8] |

| Tetrazolo[1,5-a]pyrimidine derivatives | Not specified | Promising | [8] |

| Polysubstituted pyrimidines | Bacillus subtilis, Micrococcus luteus, Pseudomonas aeruginosa | Active | [16] |

| Imidazo[1,2-a]pyrimidines | Candida albicans | 2.5 - 20 | [17] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[18]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microplate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined as the lowest concentration of the agent that prevents visible growth after incubation.

Materials:

-

Test microorganism (bacterial or fungal strain)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Pyrimidine derivatives

-

96-well microplates

-

Standardized inoculum of the microorganism (e.g., 0.5 McFarland standard)

-

Incubator

Procedure:

-

Compound Preparation: Prepare a stock solution of the pyrimidine derivative in a suitable solvent.

-

Serial Dilution: In a 96-well microplate, perform a two-fold serial dilution of the compound in the broth medium to achieve a range of desired concentrations.

-

Inoculation: Prepare a standardized inoculum of the test microorganism and dilute it in the broth medium. Add a specific volume of the diluted inoculum to each well of the microplate, resulting in a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate.

-

Incubation: Incubate the microplate at an appropriate temperature (e.g., 35-37°C for bacteria, 35°C for fungi) for a specified period (e.g., 16-20 hours for bacteria, 24-48 hours for fungi).

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Antiviral Activity

A significant number of pyrimidine derivatives have demonstrated potent antiviral activity against a range of viruses, including human immunodeficiency virus (HIV), influenza virus, and coronaviruses.[19][20][21] These compounds often target viral enzymes essential for replication, such as reverse transcriptase and proteases.

Quantitative Data for Antiviral Activity

The antiviral efficacy is typically expressed as the half-maximal effective concentration (EC50), which is the concentration of a drug that inhibits 50% of viral replication.

| Compound/Derivative Class | Virus | EC50 | Reference |

| Pyrimido[4,5-d]pyrimidines | Human Coronavirus 229E (HCoV-229E) | Remarkable efficacy | [19] |

| 2-amino-4-(ω-hydroxyalkylamino)pyrimidines | Influenza A and B | 0.01 - 0.1 µM | [18] |

| P1,P2-dinucleotides | HIV-1 | 5 - 45 nM | [14] |

| Pyrimidine-2,4-diones | HIV-1 | Low micromolar | [20] |

| Diarylpyrimidines | HIV-1 | Nanomolar range | [22] |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method used to quantify the infectivity of a virus and to determine the antiviral activity of a compound.[6][23]

Principle: A confluent monolayer of host cells is infected with a known amount of virus. The infected cells are then overlaid with a semi-solid medium that restricts the spread of progeny virus, leading to the formation of localized areas of cell death or "plaques." The number of plaques is proportional to the amount of infectious virus. The presence of an antiviral compound will reduce the number or size of the plaques.

Materials:

-

Host cell line susceptible to the virus

-

Virus stock of known titer

-

Complete growth medium

-

Pyrimidine derivatives

-

Semi-solid overlay medium (e.g., containing agarose or methylcellulose)

-

Staining solution (e.g., crystal violet)

-

6-well or 12-well plates

Procedure:

-

Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

-

Virus Infection: Prepare serial dilutions of the virus stock. Remove the growth medium from the cell monolayer and infect the cells with a specific amount of virus (e.g., 100 plaque-forming units, PFU).

-

Compound Treatment: Simultaneously with or after virus infection, add different concentrations of the pyrimidine derivative to the wells.

-

Overlay: After a short incubation period to allow for viral adsorption, remove the inoculum and overlay the cells with the semi-solid medium containing the respective concentrations of the compound.

-

Incubation: Incubate the plates at the optimal temperature for viral replication until plaques are visible (typically 2-10 days).

-

Plaque Visualization: Fix the cells (e.g., with formaldehyde) and stain them with a staining solution like crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 is the concentration of the compound that reduces the number of plaques by 50%.[23]

Anti-inflammatory Activity

Pyrimidine derivatives have been shown to possess significant anti-inflammatory properties, often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).[10][24][25]

Quantitative Data for Anti-inflammatory Activity

The in vivo anti-inflammatory activity of pyrimidine derivatives is often assessed using the carrageenan-induced paw edema model in rodents, where the percentage of edema inhibition is measured.

| Compound/Derivative Class | Animal Model | Dose | Edema Inhibition (%) | Reference |

| Pyrimidine-5-carbonitriles | Rat | 50 mg/kg | 83 | [26] |

| Fused pyrimidines | Rat | Not specified | Active | [13] |

| Pyrimidin-2-amines | Balb/c mice | 10 mg/kg | Significant | [27] |

| L1 and L2 (selective COX-2 inhibitors) | THP-1 cells | Dose-dependent | Inhibition of LPS-stimulated growth | [10] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reliable in vivo model for screening the acute anti-inflammatory activity of compounds.[12][28]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat's hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Materials:

-

Wistar or Sprague-Dawley rats

-

Carrageenan solution (1% w/v in sterile saline)

-

Pyrimidine derivatives

-

Pletysmometer or digital calipers

-

Standard anti-inflammatory drug (e.g., Indomethacin, Diclofenac sodium)

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Fasting: Fast the animals overnight with free access to water.

-

Compound Administration: Administer the pyrimidine derivative orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives the standard anti-inflammatory drug.

-

Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject a fixed volume (e.g., 0.1 mL) of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer or paw thickness with digital calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[29]

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Conclusion

The pyrimidine scaffold continues to be a prolific source of biologically active compounds with significant therapeutic potential. The diverse range of activities, from anticancer and antimicrobial to antiviral and anti-inflammatory, underscores the versatility of this heterocyclic core. The data and protocols presented in this guide offer a valuable resource for researchers in the field, facilitating the design, synthesis, and evaluation of novel pyrimidine derivatives with improved efficacy and selectivity. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the development of next-generation pyrimidine-based therapeutics for a wide array of diseases.

References

- 1. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human dihydrofolate reductase inhibition effect of 1-Phenylpyrazolo[3,4-d]pyrimidines: Synthesis, antitumor evaluation and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. jocpr.com [jocpr.com]

- 7. researchgate.net [researchgate.net]

- 8. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, biological properties and anti-HIV-1 activity of new pyrimidine P1,P2-dinucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and biological evaluation of some novel polysubstituted pyrimidine derivatives as potential antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pyrimidine 2,4-Diones in the Design of New HIV RT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Development of diarylpyrimidine derivatives (& other heterocycles) as HIV-1 and WT RT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 29. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]

An In-depth Technical Guide to 4-Hydroxy-6-methoxymethylpyrimidine-2-thiol: Synthesis, Properties, and Biological Potential

Disclaimer: Direct scientific literature on the discovery, history, and specific biological activities of 4-Hydroxy-6-methoxymethylpyrimidine-2-thiol (CAS No: 175205-07-9) is limited. This guide has been constructed based on established principles of pyrimidine chemistry and the well-documented properties of structurally related pyrimidine-2-thiol derivatives. The experimental protocols and proposed mechanisms of action are therefore predictive and based on analogous compounds.

Introduction and Historical Context

The pyrimidine ring is a fundamental heterocycle in nature, forming the core of the nucleobases uracil, thymine, and cytosine in nucleic acids. The systematic study of pyrimidines began in the late 19th century, with the first synthesis of barbituric acid, a pyrimidine derivative, reported in 1879.[1] The introduction of a thiol group at the 2-position of the pyrimidine ring, creating 2-thiouracils and related compounds, opened up a vast area of medicinal chemistry research. Investigations into thiopyrimidines date back to the 19th century, and these compounds have since been found to possess a wide array of biological activities.[2]

Derivatives of pyrimidine-2-thiol are known to exhibit diverse pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antioxidant effects.[2][3] The specific compound, 4-Hydroxy-6-methoxymethylpyrimidine-2-thiol, is a functionalized derivative belonging to this class. While its specific discovery and developmental history are not well-documented in public literature, its structure suggests potential for biological activity, meriting the exploration of its synthesis and hypothetical properties based on its chemical class.

Physicochemical Properties (Predicted)

| Property | Predicted Value/Information |

| CAS Number | 175205-07-9 |

| Molecular Formula | C6H8N2O2S |

| Molecular Weight | 172.21 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF |

| Tautomerism | Exists in thiol/thione and keto/enol tautomeric forms |

Synthesis of 4-Hydroxy-6-methoxymethylpyrimidine-2-thiol

The most common and established method for the synthesis of 4-hydroxypyrimidine-2-thiols is the cyclocondensation reaction of a β-ketoester with thiourea.[4] For the target molecule, a plausible synthetic route involves the reaction of ethyl 4-methoxyacetoacetate with thiourea in the presence of a base.

Proposed Synthetic Workflow

The overall synthetic scheme is a two-step process starting from the commercially available ethyl 4-chloroacetoacetate.

Caption: Proposed two-step synthesis of 4-Hydroxy-6-methoxymethylpyrimidine-2-thiol.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 4-methoxyacetoacetate

This protocol is adapted from a patented method for the synthesis of ethyl 4-methoxyacetoacetate.[1]

-

Reaction Setup: To a reaction vessel containing tetrahydrofuran (THF), add sodium hydride (NaH) under an inert atmosphere at a controlled temperature of 20°C.

-

Reagent Addition: Slowly add a mixture of methanol and ethyl 4-chloroacetoacetate to the suspension of NaH in THF.

-

Reaction: Maintain the reaction temperature at 20-25°C and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and adjust the pH to between 2 and 4 with a hydrochloric acid solution.

-

Extraction and Purification: Extract the product with ethyl acetate. The organic layer is then decolorized, and the solvent is evaporated to yield pure ethyl 4-methoxyacetoacetate.

Step 2: Synthesis of 4-Hydroxy-6-methoxymethylpyrimidine-2-thiol

This is a general procedure for the synthesis of pyrimidine-2-thiols from β-ketoesters and thiourea.

-

Reaction Setup: Prepare a solution of sodium ethoxide in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

-

Reagent Addition: To the sodium ethoxide solution, add thiourea followed by the dropwise addition of ethyl 4-methoxyacetoacetate.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Precipitation and Purification: Acidify the aqueous solution with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the crude product. The solid is then collected by filtration, washed with water, and can be further purified by recrystallization from an appropriate solvent (e.g., ethanol).

Biological Activity and Potential Applications

While no specific biological data for 4-Hydroxy-6-methoxymethylpyrimidine-2-thiol has been found, the broader class of pyrimidine-2-thiol derivatives is associated with a wide range of pharmacological activities. The following table summarizes some reported activities for analogous compounds.

| Compound Class | Biological Activity | Reported IC50/Activity | Reference |

| Pyrimidine-2(1H)-thione derivatives | Anticancer (HepG-2 cell line) | IC50 values ranging from 17.69 to 25.18 µM | [2] |

| Pyrido[2,3-d]pyrimidine derivatives | Anticancer (MCF-7 cell line) | IC50 = 8.23 µM | [5] |

| Pyrimidine derivatives | COX-2 Inhibition | IC50 = 0.04 µM | [6] |

| 2-Thiopyrimidine derivatives | CDK-1 Inhibition | IC50 = 5 µM | [7] |

| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives | Anticancer (various cell lines) | IC50 values in the low µM range | [8] |

| 6-amino-5-cyano-2-thiopyrimidine derivatives | Anticancer (leukemia) | IC50 values in the low µM range | [9] |

The diverse biological activities of these related compounds suggest that 4-Hydroxy-6-methoxymethylpyrimidine-2-thiol could be a valuable scaffold for drug discovery, with potential applications in oncology and anti-inflammatory therapies.

Proposed Mechanism of Action: Kinase Inhibition Signaling Pathway

Many pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival.[4][10] Overactivity of certain kinases is a hallmark of many cancers. A plausible mechanism of action for a pyrimidine-based anticancer agent is the inhibition of a receptor tyrosine kinase (RTK) signaling pathway, such as the one involving EGFR (Epidermal Growth Factor Receptor).

Caption: Hypothetical inhibition of an RTK signaling pathway by 4-Hydroxy-6-methoxymethylpyrimidine-2-thiol.

In this proposed pathway, the pyrimidine derivative acts as an ATP-competitive inhibitor at the kinase domain of the receptor, preventing its activation and blocking the downstream signaling cascade that leads to cancer cell proliferation and survival.

Conclusion

4-Hydroxy-6-methoxymethylpyrimidine-2-thiol belongs to a class of compounds with significant, demonstrated potential in medicinal chemistry. While specific data on this molecule is scarce, this guide provides a comprehensive overview based on the known chemistry and biology of its structural analogs. The proposed synthesis is robust and based on well-established reactions. The potential for this compound to act as an inhibitor of key cellular signaling pathways, such as those mediated by protein kinases, makes it an interesting candidate for further investigation in drug discovery programs, particularly in the fields of oncology and inflammation. Further research is warranted to synthesize this compound and evaluate its biological activities to validate these hypotheses.

References

- 1. CN105481694A - A kind of synthetic method of ethyl 4-methoxy acetoacetate - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives | MDPI [mdpi.com]

- 9. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Theoretical Properties of 2-Mercapto-6-(methoxymethyl)pyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 2-Mercapto-6-(methoxymethyl)pyrimidin-4-ol is limited in publicly available literature. This guide extrapolates its theoretical properties based on the well-documented characteristics of structurally analogous compounds, such as 2-thiouracil, 2-mercaptopyrimidine, and other substituted pyrimidin-4-ol derivatives.

Introduction

This compound is a heterocyclic compound belonging to the thiopyrimidine class. This family of molecules is of significant interest in medicinal chemistry due to their diverse biological activities, which include antithyroid, antiviral, antibacterial, and anticancer properties. The therapeutic potential of these compounds often stems from their ability to act as enzyme inhibitors or to interact with biological macromolecules. This technical guide provides a comprehensive overview of the theoretical properties of this compound, focusing on its physicochemical characteristics, tautomerism, potential synthesis, and hypothetical biological activity.

Physicochemical Properties

The physicochemical properties of this compound are crucial for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). The following table summarizes the predicted properties based on analogues like 2-thiouracil and other 6-substituted pyrimidin-4-ols.

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C6H8N2O2S | |

| Molecular Weight | 172.21 g/mol | |

| pKa | ~7.5 - 8.5 | Based on the acidic nature of the N-H and S-H protons in similar thiouracil structures. |

| LogP | ~0.5 - 1.5 | The methoxymethyl group is expected to slightly increase lipophilicity compared to a methyl group. |

| Polar Surface Area | ~80 - 100 Ų | Calculated based on the functional groups present. |

| Hydrogen Bond Donors | 2 (N-H, O-H/S-H) | |

| Hydrogen Bond Acceptors | 4 (N, O, S) | |

| Water Solubility | Sparingly soluble | By analogy to 2-thiouracil, which is slightly soluble in water. |

Tautomerism

A critical aspect of the chemistry of 2-mercaptopyrimidin-4-ols is their existence in different tautomeric forms. Tautomers are isomers that readily interconvert, and the predominant form can significantly influence the molecule's chemical reactivity and biological activity. For this compound, several tautomeric forms are possible due to the presence of amide, thioamide, and enol functionalities. The primary equilibrium is the keto-enol and thione-thiol tautomerism.

The major tautomeric forms are the keto-thione, enol-thione, keto-thiol, and enol-thiol forms. In the solid state and in polar solvents, the keto-thione form is generally the most stable for related compounds due to favorable hydrogen bonding and resonance stabilization.

Caption: Tautomeric equilibrium of this compound.

Synthesis and Experimental Protocols

A general and established method for the synthesis of 6-substituted-2-mercaptopyrimidin-4-ols involves the condensation of a β-ketoester with thiourea in the presence of a base.

General Synthetic Protocol

Reaction: Condensation of ethyl 4-methoxyacetoacetate with thiourea.

Materials:

-

Ethyl 4-methoxyacetoacetate

-

Thiourea

-

Sodium ethoxide

-

Absolute ethanol

-

Hydrochloric acid (for acidification)

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.

-

Ethyl 4-methoxyacetoacetate and thiourea are added to the sodium ethoxide solution.

-

The reaction mixture is refluxed for several hours (typically 4-8 hours). The progress of the reaction can be monitored by thin-layer chromatography.

-

After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting residue is dissolved in water and filtered to remove any insoluble impurities.

-

The filtrate is acidified with hydrochloric acid to precipitate the product.

-

The crude product is collected by filtration, washed with cold water, and dried.

-

Recrystallization from a suitable solvent (e.g., ethanol/water mixture) yields the purified this compound.

Caption: General synthetic workflow.

Spectroscopic Characterization

The structure of the synthesized compound would be confirmed using various spectroscopic techniques. The expected data, based on similar structures, is summarized below.

| Technique | Expected Observations |

| ¹H NMR | Signals for the methoxymethyl protons (-OCH₃ and -CH₂-), a pyrimidine ring proton, and exchangeable N-H and O-H/S-H protons. |

| ¹³C NMR | Resonances for the methoxymethyl carbons, pyrimidine ring carbons (including the C=O and C=S carbons). |

| IR (cm⁻¹) | Characteristic peaks for N-H stretching (~3200-3400), C=O stretching (~1650-1700), C=S stretching (~1100-1200), and C-O stretching. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound. |

Hypothetical Biological Activity and Signaling Pathway

Thiouracil and its derivatives are well-known for their antithyroid activity, which is primarily mediated through the inhibition of the enzyme thyroid peroxidase (TPO). TPO is essential for the synthesis of thyroid hormones. It is plausible that this compound could exhibit similar inhibitory effects on TPO.

Proposed Mechanism of Action: The thiocarbonyl group (C=S) is crucial for the antithyroid activity of thiouracils. It is believed that these compounds act as substrates for TPO, leading to the formation of a reactive intermediate that covalently modifies and inactivates the enzyme.

Caption: Hypothetical TPO inhibition.

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents. Based on the theoretical properties of related compounds, it is expected to exhibit interesting physicochemical and biological characteristics. Its potential for tautomerism and its structural similarity to known enzyme inhibitors suggest that it could be a valuable candidate for further investigation in drug discovery programs. Experimental validation of the properties and activities discussed in this guide is warranted to fully elucidate the therapeutic potential of this compound.

Technical Guide: Solubility and Stability of 6-(Methoxymethyl)-2-sulfanyl-4-pyrimidinol

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for 6-(Methoxymethyl)-2-sulfanyl-4-pyrimidinol is limited in publicly available literature. This guide provides a comprehensive framework based on data from the closely related analog, 6-(Methoxymethyl)-2-(methylsulfanyl)pyrimidin-4(1H)-one, and established methodologies for the characterization of novel chemical entities.

Introduction

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents and nucleic acids.[1] For any novel pyrimidine derivative, such as 6-(Methoxymethyl)-2-sulfanyl-4-pyrimidinol, a thorough understanding of its physicochemical properties is fundamental for its progression as a drug candidate. Key among these properties are aqueous solubility and chemical stability, which directly influence bioavailability, formulation, storage, and overall therapeutic efficacy.[1]

This technical guide outlines the critical experimental protocols and data interpretation frameworks for assessing the solubility and stability of 6-(Methoxymethyl)-2-sulfanyl-4-pyrimidinol.

Compound Profile: 6-(Methoxymethyl)-2-sulfanyl-4-pyrimidinol

-

IUPAC Name: 6-(Methoxymethyl)-2-sulfanylpyrimidin-4(1H)-one

-

Molecular Formula: C₆H₈N₂O₂S

-

Molecular Weight: 172.21 g/mol

-

Chemical Structure:

Predicted Physicochemical Properties

In the absence of extensive experimental data, in silico models can provide valuable initial estimates of a compound's properties, which is crucial for guiding experimental design.[2][3][4][5]

| Property | Predicted Value | Method/Software |

| logP | 0.5 - 1.5 | Various QSPR models |

| pKa (acidic) | 6.0 - 7.0 (Thiol) | ACD/pKa DB, ChemAxon |

| pKa (acidic) | 8.5 - 9.5 (Pyrimidinol) | ACD/pKa DB, ChemAxon |

Solubility Assessment

Aqueous solubility is a critical factor for drug absorption and distribution.[1] It is typically evaluated under both kinetic and thermodynamic conditions to provide a comprehensive profile.[1][6] A common goal for early-stage drug discovery compounds is a solubility of greater than 60 µg/mL.[1]

Quantitative Solubility Data

The following table presents the known experimental solubility for a methylated analog and serves as a template for recording data for the target compound.

| Compound ID | CAS Number | Kinetic Solubility (µM) at pH 7.4 | Thermodynamic Solubility (µg/mL) at pH 7.4 | Comments |

| Analog: 6-(Methoxymethyl)-2-(methylsulfanyl)pyrimidin-4(1H)-one | 68087-13-8 | Not Reported | >27.9[7] | Data from Sanford-Burnham Center for Chemical Genomics. |

| Target: 6-(Methoxymethyl)-2-sulfanyl-4-pyrimidinol | N/A | To be determined | To be determined | Expected to be influenced by the free thiol group. |

Experimental Protocols for Solubility Determination

3.2.1 Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining equilibrium (thermodynamic) solubility.[8][9]

-

Sample Preparation: Add an excess amount of solid 6-(Methoxymethyl)-2-sulfanyl-4-pyrimidinol to a glass vial containing a precise volume of the test medium (e.g., phosphate-buffered saline, pH 7.4). The presence of undissolved solid at the end of the experiment is essential.[1][8]

-

Equilibration: Seal the vials and agitate them in a temperature-controlled environment (e.g., 25°C or 37°C) for 24 to 72 hours to ensure equilibrium is reached.[1][10]

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Carefully withdraw an aliquot of the supernatant. It is critical to avoid transferring any solid particles.[1]

-

Filtration: Filter the aliquot through a low-binding 0.22 µm filter to remove any remaining solid particles. Adsorption to the filter should be assessed, especially for hydrophobic compounds.[8]

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated stability-indicating HPLC-UV or LC-MS/MS method against a standard curve.[8][11]

-

Data Reporting: Report the concentration as the thermodynamic solubility in µg/mL or µM. The pH of the saturated solution should also be measured and reported.[8]

3.2.2 Protocol: Kinetic Solubility

Kinetic solubility measures the concentration of a compound upon its precipitation from a DMSO stock solution into an aqueous buffer. It is a high-throughput method suitable for early drug discovery.[6][12]

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 20 mM) in 100% DMSO.[1][12]

-